2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran
Overview
Description
2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran is a synthetic organic compound characterized by its unique chemical structure, which includes a tetrahydropyran ring and a prop-2-ynyl group substituted with a 3-chloro-4-fluorophenyl moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and receptors in the body .
Biochemical Pathways
Based on the structural similarity to other compounds, it might be involved in various biochemical reactions, including rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran typically involves the following steps:
Formation of the Prop-2-ynyl Intermediate: The initial step involves the preparation of the prop-2-ynyl intermediate by reacting 3-chloro-4-fluorobenzyl chloride with propargyl alcohol under basic conditions.
Cyclization: The prop-2-ynyl intermediate is then subjected to cyclization with tetrahydropyran in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran: shares structural similarities with other compounds containing tetrahydropyran rings and prop-2-ynyl groups.
Curcumin Derivatives: Compounds like curcumin derivatives have been studied for their biological activities and can serve as a point of comparison.
Uniqueness
- The presence of both chloro and fluoro substituents on the phenyl ring imparts unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[3-(3-chloro-4-fluorophenyl)prop-2-ynoxy]oxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFO2/c15-12-10-11(6-7-13(12)16)4-3-9-18-14-5-1-2-8-17-14/h6-7,10,14H,1-2,5,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKBOUJTDYKEOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#CC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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